molecular formula C14H12Br2O2 B12596459 Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo- CAS No. 650601-27-7

Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-

Cat. No.: B12596459
CAS No.: 650601-27-7
M. Wt: 372.05 g/mol
InChI Key: PSIVXTHDDNBOGM-UHFFFAOYSA-N
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Description

Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- is a brominated phenolic compound with the molecular formula C14H12Br2O2 . This compound is characterized by the presence of two bromine atoms and a phenolic structure, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- typically involves the bromination of a phenolic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenolic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the phenolic precursor is reacted with bromine in a continuous flow reactor. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, de-brominated phenols, and substituted phenolic compounds .

Scientific Research Applications

Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- exerts its effects involves the interaction of its phenolic groups with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The phenolic groups can form hydrogen bonds and interact with enzymes and proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring brominated phenolic compounds .

Properties

CAS No.

650601-27-7

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

2-bromo-6-[2-(3-bromo-2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H12Br2O2/c15-11-5-1-3-9(13(11)17)7-8-10-4-2-6-12(16)14(10)18/h1-6,17-18H,7-8H2

InChI Key

PSIVXTHDDNBOGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)CCC2=C(C(=CC=C2)Br)O

Origin of Product

United States

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